3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one
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Overview
Description
3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a methoxyphenyl group, a methylpyrimidinyl group, and a piperazinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Pyrimidine Ring: This step involves the condensation of a suitable aldehyde or ketone with a guanidine derivative.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the Cyclohexyl Group: This step involves the alkylation of a suitable cyclohexane derivative.
Final Coupling: The final step involves coupling the intermediate products under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in suitable solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling pathways and receptor interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-one
- 3-Cyclohexyl-1-(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)propan-1-one
- 3-Cyclohexyl-1-(4-(4-aminophenyl)piperazin-1-yl)propan-1-one
Uniqueness
3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. The combination of a methoxyphenyl group, a methylpyrimidinyl group, and a piperazinyl group provides a unique scaffold for the development of new compounds with specific properties.
Biological Activity
3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a cyclohexyl group, a piperazine moiety, and a pyrimidine derivative, which are significant for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, focusing on its anticancer , antioxidant , and neuroprotective properties.
Anticancer Activity
Research has shown that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays revealed that related compounds demonstrated higher cytotoxicity against human glioblastoma (U-87) compared to triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values for these compounds ranged from 10 to 20 µM, indicating potent anticancer activity .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through assays such as DPPH radical scavenging. Results indicated that derivatives with the methoxyphenyl group displayed antioxidant activities comparable to or greater than ascorbic acid, suggesting potential applications in oxidative stress-related conditions .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies examining its effects on neurodegenerative diseases. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to neuroprotective effects against conditions such as Parkinson's disease and depression .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Cytotoxicity in Glioblastoma : A study found that compounds with similar structural components exhibited IC50 values as low as 5 µM against U-87 cells, indicating strong potential for further development in cancer therapeutics .
- Antioxidant Properties : In another study, derivatives were tested against oxidative stress markers in vitro, showing a significant reduction in reactive oxygen species (ROS) levels when treated with the compound .
- Neuropharmacological Effects : Research involving animal models demonstrated that administration of related piperazine derivatives led to improved cognitive function and reduced symptoms of anxiety, suggesting the compound's potential as an anxiolytic agent .
Data Tables
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-19-18-23(27-21-9-11-22(32-2)12-10-21)28-25(26-19)30-16-14-29(15-17-30)24(31)13-8-20-6-4-3-5-7-20/h9-12,18,20H,3-8,13-17H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQUIYSNUQDTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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